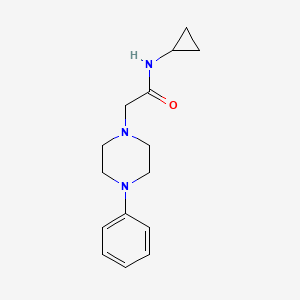

N-cyclopropyl-2-(4-phenyl-1-piperazinyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-cyclopropyl-2-(4-phenyl-1-piperazinyl)acetamide and related compounds typically involves multi-step chemical processes. One approach to synthesizing similar compounds includes the chloroacetylation of amines followed by reaction with substituted phenylpiperazine (Verma, Kumar, & Kumar, 2017). Another method involves the cyclocondensation of specific amides and esters, showcasing the versatility in creating piperazine-acetamide structures (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of this compound and similar compounds has been analyzed using various spectroscopic techniques. Structural elucidation is typically performed using NMR, IR, and sometimes X-ray crystallography. These techniques help in understanding the spatial arrangement and electronic environment of the molecules, which are crucial for their biological activity and interaction with biological targets (Zhang, Wen, Tang, & Li, 2007).

Chemical Reactions and Properties

Compounds like this compound participate in various chemical reactions, reflecting their reactivity and potential for further modification. These reactions include interactions with different reagents under various conditions, leading to the formation of new derivatives with potentially different biological activities. The chemical stability and reactivity are essential for understanding their mechanism of action and for the development of new drugs (Mazzone et al., 1987).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are critical for its formulation and delivery in medicinal applications. These properties are influenced by the compound's molecular structure and can affect its bioavailability and therapeutic efficacy. Studies focusing on similar compounds provide insights into optimizing these properties for pharmaceutical development (Zech et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, play a significant role in the compound's biological activity. The interaction of this compound with biological targets can be influenced by these properties, impacting the compound's pharmacological profile. Research on similar molecules highlights the importance of chemical properties in drug design and the development of therapeutics (Shibuya et al., 2018).

Orientations Futures

The compound has shown potential as an antibacterial and anticancer agent with mild cytotoxicity . Compound 5d was found to be the most promising candidate of the series and will serve as a lead for future structure optimizations . Substitutions on the piperazine moiety led to the discovery of less cytotoxic compounds .

Mécanisme D'action

Target of Action

N-cyclopropyl-2-(4-phenylpiperazin-1-yl)acetamide, also known as HMS1606H22, has been evaluated for its anticonvulsant activity in animal models of epilepsy . The compound is observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2) . These channels play a crucial role in the generation and propagation of action potentials in neurons, thus making them a primary target for anticonvulsant drugs.

Mode of Action

The compound interacts with its target, the neuronal voltage-sensitive sodium channels, by binding to site 2 . This binding can modulate the function of these channels, potentially inhibiting the rapid, repetitive firing of action potentials that is characteristic of seizure activity .

Biochemical Pathways

Its anticonvulsant activity suggests it may influence pathways involved in neuronal excitability and seizure propagation

Pharmacokinetics

Its anticonvulsant activity in animal models suggests it is able to cross the blood-brain barrier and exert its effects on the central nervous system .

Result of Action

The compound’s action results in anticonvulsant activity, as demonstrated in animal models of epilepsy . Specifically, it showed activity exclusively in the maximal electroshock (MES) seizures, especially for 3-(trifluoromethyl)anilide derivatives . Some molecules also showed activity in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy .

Propriétés

IUPAC Name |

N-cyclopropyl-2-(4-phenylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c19-15(16-13-6-7-13)12-17-8-10-18(11-9-17)14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONMKPFMFQYRIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-dichlorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5306528.png)

![8-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5306539.png)

![3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B5306542.png)

![7-(3-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5306561.png)

![N,N,2-trimethyl-7-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5306568.png)

![4-chloro-N-[1-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5306574.png)

![5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine](/img/structure/B5306584.png)

![(3-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)amine dihydrochloride](/img/structure/B5306587.png)

![2-(3-chlorophenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}acetamide](/img/structure/B5306595.png)

![7-(3-chloro-2-buten-1-yl)-8-[(2-hydroxyethyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5306596.png)

![N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate](/img/structure/B5306603.png)

![1-(4-ethylphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5306608.png)

![ethyl 2-[(4-iodobenzoyl)amino]-3-phenylacrylate](/img/structure/B5306612.png)

![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[3-(4-morpholinylmethyl)benzyl]ethanamine](/img/structure/B5306619.png)